Anisole, o-octyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
20056-59-1 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-methoxy-2-octylbenzene |
InChI |
InChI=1S/C15H24O/c1-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16-2/h9-10,12-13H,3-8,11H2,1-2H3 |
InChI Key |
JMDVVUPNWNPATJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1OC |
Origin of Product |
United States |
Williamson Ether Synthesis:this is a Classic and Versatile Method for Forming Ethers.masterorganicchemistry.comthe Synthesis Involves the Reaction of a Phenoxide the Conjugate Base of a Phenol with an Alkyl Halide.pdx.eduumb.eduto Create Analogues of O Octyl Anisole, One Could Start with an Appropriately Substituted Phenol, Deprotonate It with a Base Like Sodium Hydride, Nah , and React the Resulting Phenoxide with an Alkyl Halide E.g., 1 Bromooctane or a Modified Version Thereof .
General Reaction: Ar-O⁻Na⁺ + R-X → Ar-O-R + NaX
Advantages: This method is robust and allows for a wide variety of alkyl chains to be introduced.
Limitations: The reaction is an Sₙ2 process, meaning it works best with primary alkyl halides. masterorganicchemistry.com Sterically hindered phenols can exhibit lower reactivity. Competing C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen, can be a side reaction, particularly with phenoxides that have open ortho or para positions. nih.gov
Friedel Crafts Alkylation:this Reaction Involves the Direct Alkylation of an Aromatic Ring, Such As Anisole, Using an Alkylating Agent E.g., an Alkene Like 1 Octene or an Alkyl Halide and a Lewis Acid Catalyst E.g., Alcl₃, Fecl₃ or a Brønsted Acid.blogspot.commasterorganicchemistry.com
General Reaction (with alkene): Ar-H + R-CH=CH₂ --(Acid Catalyst)--> Ar-CHR-CH₃
Challenges: A major drawback of Friedel-Crafts alkylation with long-chain alkyl halides is the propensity for carbocation rearrangements, which can lead to a mixture of isomeric products. blogspot.com For instance, attempting to add a linear octyl group may result in products with the aromatic ring attached to secondary carbons of the chain. Furthermore, the reaction is often difficult to stop at mono-alkylation, and the methoxy (B1213986) group of anisole (B1667542) can coordinate with the Lewis acid, complicating the reaction. masterorganicchemistry.com Using solid acid catalysts can sometimes improve selectivity and ease of product separation. researchgate.net
Modern Cross Coupling Methods:more Recent Developments Provide Powerful Alternatives for Constructing Aryl Ethers.
Copper-Catalyzed Ullmann Condensation: This method involves coupling an aryl halide with an alcohol in the presence of a copper catalyst and a base. It is particularly useful for synthesizing aryl ethers under milder conditions than the traditional high-temperature Ullmann reaction. organic-chemistry.org
Palladium-Catalyzed C-O Bond Formation: While less common than C-N or C-C coupling, palladium-catalyzed methods exist for forming aryl ether bonds, often from aryl halides or triflates.
Diaryliodonium Salt Chemistry: Unsymmetrical diaryliodonium salts can be used to arylate alcohols under mild, metal-free conditions, providing a high-yielding pathway to various alkyl aryl ethers. pdx.edu This method is tolerant of many functional groups.
Nickel Catalyzed C–o Bond Activation:an Alternative Approach Involves Starting with a Substituted Aryl Ether and Modifying It. Nickel Catalysts, Particularly with N Heterocyclic Carbene Nhc Ligands, Are Capable of Activating the Strong C Aryl –o Bond of Aryl Ethers, Allowing Them to Participate in Cross Coupling Reactions to Form New C C or C Heteroatom Bonds.acs.orgthis Allows for the Conversion of a Readily Available Anisole Derivative into a More Complex Analogue.
Theoretical and Computational Studies on O Octyl Anisole
Molecular Modeling and Conformational Analysis
Molecular modeling techniques, particularly conformational analysis, are essential to understand the three-dimensional structure and flexibility of o-octyl anisole (B1667542). The molecule's structure is primarily defined by the rotational freedom around several key bonds: the C(aryl)-O bond of the methoxy (B1213986) group, the C(aryl)-C(alkyl) bond, and the seven C-C bonds within the octyl chain.
The conformation of the methoxy group in substituted anisoles is a well-studied phenomenon. In anisole itself, the lowest energy conformation is planar, with the methyl group lying in the plane of the benzene (B151609) ring, facilitating maximum conjugation between the oxygen lone pair and the aromatic π-system. However, in ortho-substituted anisoles, steric hindrance between the substituent and the methoxy group can force the methoxy group out of the plane. For o-octyl anisole, a significant steric clash is expected between the bulky octyl chain and the methyoxy group. This would likely lead to a non-planar preferred conformation for the C-O-C-C dihedral angle or a conformation where the methoxy group is oriented away from the octyl chain. cdnsciencepub.com
The long and flexible octyl chain adds another layer of complexity. Studies on long-chain alkylbenzenes, such as octylbenzene, have shown that the alkyl chain can adopt various conformations. rsc.org The lowest energy conformer is often the all-trans (anti-periplanar) arrangement, which minimizes steric strain within the chain. However, other conformers, including those with one or more gauche interactions, are thermally accessible. rsc.orgresearchgate.net Of particular interest is the possibility of "folded" conformations, where the alkyl chain bends back to interact with the electron-rich surface of the benzene ring via dispersion forces (CH-π interactions). rsc.org In octylbenzene, a folded structure has been identified to be only slightly higher in energy (approximately 1.0 kJ/mol) than the all-trans conformer. rsc.org
For o-octyl anisole, the conformational landscape is a result of the interplay between these factors. The lowest energy conformers would seek to minimize the steric repulsion between the ortho-substituents while maximizing favorable intramolecular interactions. Molecular mechanics and quantum chemical calculations would be the ideal tools to map this complex potential energy surface.
Table 1: Key Dihedral Angles and Expected Conformations in o-Octyl Anisole
| Dihedral Angle | Description | Expected Low-Energy Conformations | Influencing Factors |
|---|---|---|---|
| C2-C1-O-CH3 | Rotation of the methoxy group | Non-planar (skewed) | Steric hindrance from the ortho-octyl group. cdnsciencepub.com |
| C1-C2-C1'-C2' | Rotation of the octyl chain relative to the ring | Staggered conformations | Minimization of steric clash with the methoxy group. |
| C(n)-C(n+1)-C(n+2)-C(n+3) | Dihedral angles within the octyl chain | All-trans (anti) is likely the global minimum. rsc.org | Intrinsic torsional potentials of alkane chains. |
| - | Overall chain conformation | Extended (all-trans) or folded (gauche-containing). rsc.org | Intramolecular dispersion forces (CH-π interactions). rsc.org |
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the chemical reactivity of molecules. blueqat.com For o-octyl anisole, these calculations can provide insights into how the interplay between the electron-donating methoxy group and the weakly electron-donating octyl group modulates the properties of the aromatic ring.
The methoxy group is a strong activating group in electrophilic aromatic substitution, donating electron density into the ring via resonance and directing incoming electrophiles to the ortho and para positions. The octyl group, being an alkyl group, is a weak activator and also an ortho-, para-director due to inductive effects. In o-octyl anisole, the positions available for substitution are sterically hindered, which would significantly influence its reactivity.
Key reactivity descriptors that can be calculated include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (Δε) is an indicator of chemical stability; a smaller gap suggests higher reactivity. cas.cz
Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For o-octyl anisole, the ESP would likely show a negative potential (red) around the oxygen atom and the aromatic ring, and a neutral or slightly positive potential (blue/green) around the hydrogen atoms of the alkyl chain.
Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis can quantify the partial charge on each atom, providing a more detailed picture of the electron distribution and bond polarities.
Table 2: Representative Calculated Electronic Properties (Conceptual) (Note: These are illustrative values based on typical DFT calculations for similar molecules, not specific results for o-octyl anisole.)
| Property | Description | Expected Value/Trend for o-Octyl Anisole |
|---|---|---|
| HOMO Energy | Electron-donating ability | High (less negative than benzene), slightly higher than anisole. |
| LUMO Energy | Electron-accepting ability | High (positive or slightly negative). |
| HOMO-LUMO Gap (Δε) | Chemical reactivity/stability | Smaller gap indicates higher reactivity. |
| Ionization Potential | Energy required to remove an electron | Relatively low, related to HOMO energy. |
| Electron Affinity | Energy released when an electron is added | Low, related to LUMO energy. |
| Dipole Moment | Measure of overall molecular polarity | Non-zero, influenced by the methoxy group and molecular conformation. |
Simulation of Intermolecular Interactions and Solvation Effects
The chemical structure of o-octyl anisole—a polar aromatic head group attached to a long, nonpolar alkyl tail—classifies it as an amphiphilic molecule. This duality governs its intermolecular interactions and behavior in different solvent environments.
Intermolecular Interactions: In the pure liquid or in nonpolar environments, the dominant intermolecular forces would be:
Van der Waals Forces: These are the primary interactions, particularly the London dispersion forces, which would be significant due to the long octyl chain. These forces promote aggregation of the alkyl tails. msleelab.org
π-π Stacking: The aromatic benzene rings can stack on top of each other, an interaction that is common for planar aromatic systems. However, the steric bulk of the ortho-octyl group might hinder efficient face-to-face stacking.
Dipole-Dipole Interactions: The polar C-O bonds in the methoxy group create a local dipole, leading to electrostatic interactions between molecules.
Solvation Effects: The behavior of o-octyl anisole in solution is highly dependent on the solvent's polarity.
In Nonpolar Solvents (e.g., hexane): The molecule would be readily soluble, with interactions between the solvent and the octyl chain being favorable. The molecule would likely adopt a more extended, flexible conformation.
In Polar Solvents (e.g., water): Solubility would be very low. The molecule would experience a strong hydrophobic effect, where the nonpolar octyl tail is repelled by water molecules. To minimize unfavorable interactions, the molecules would tend to self-assemble. This could lead to the formation of micelles or other aggregates, where the hydrophobic tails cluster together in the core, and the more polar methoxy-benzene heads form the outer surface, interacting with the water. acs.orgnih.gov Studies on similar hydroxyl-substituted alkylbenzene sulfonates show that long alkyl chains have a strong tendency to interact with each other at interfaces. mdpi.comaip.org
Molecular Dynamics (MD) simulations are the ideal computational tool to study these phenomena. nih.gov An MD simulation would model the movement of multiple o-octyl anisole molecules in a solvent box over time, providing insights into aggregation behavior, solvent shell structure, and the conformational changes induced by the solvent.
Table 3: Summary of Intermolecular Interactions and Solvation
| Interaction/Effect | Description | Relevance to o-Octyl Anisole |
|---|---|---|
| Intermolecular Forces | ||
| Van der Waals | Attraction between nonpolar alkyl chains. | Strong; primary driving force for aggregation in nonpolar media. msleelab.org |
| π-π Stacking | Attraction between aromatic rings. | Possible, but may be sterically hindered by the ortho-octyl group. |
| Dipole-Dipole | Attraction between polar methoxy groups. | Moderate; contributes to cohesion. |
| Solvation | ||
| In Polar Solvents | Hydrophobic effect drives nonpolar tails away from solvent. | Low solubility; likely to form aggregates (micelles). acs.org |
| In Nonpolar Solvents | Favorable interactions with the nonpolar solvent. | High solubility; molecule exists in a more solvated, flexible state. |
Research on Derivatives and Analogues of O Octyl Anisole
Structural Modifications and their Influence on Chemical Behavior and Spectroscopic Signatures
Structural modifications of o-octyl anisole (B1667542) can be systematically categorized by alterations to the alkyl chain, the aromatic ring, or the methoxy (B1213986) group. Each change imparts distinct characteristics to the molecule, which are reflected in its chemical behavior and spectroscopic data.
Alkyl Chain Modifications:
Chain Length and Branching: Altering the octyl group's length (e.g., to pentyl or dodecyl) or introducing branching affects the molecule's lipophilicity and steric bulk. Increased chain length generally raises the boiling point and enhances solubility in nonpolar solvents. Branching lowers the melting point and can influence the molecule's ability to pack in a solid state. These changes also impact viscosity and low-temperature fluidity, which is a key consideration in applications like lubricating oils. google.com
Introduction of Unsaturation: Incorporating double or triple bonds into the alkyl chain creates sites for further functionalization, such as halogenation, epoxidation, or polymerization.
Aromatic Ring Modifications:
Substitution: Introducing additional functional groups (e.g., halogens, nitro groups, or other alkyl groups) onto the benzene (B151609) ring significantly alters its electronic properties. Electron-withdrawing groups, like a nitro group, make the ring less reactive toward electrophilic aromatic substitution, while electron-donating groups enhance it. ontosight.ai Such substitutions are pivotal for creating derivatives with specific electronic or biological activities. For instance, palladium-catalyzed C-H functionalization can introduce aryl groups at various positions, though this typically requires directing groups to achieve high selectivity. thieme.de
Influence on Spectroscopic Signatures: Structural changes are directly observable through spectroscopic methods like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy.
¹H and ¹³C NMR Spectroscopy: The chemical shifts in NMR spectra are highly sensitive to the electronic environment of the nuclei. For example, adding an electron-withdrawing group to the aromatic ring will typically shift the signals of nearby aromatic protons and carbons downfield. The splitting patterns (multiplicity) can also confirm the position of new substituents.
IR Spectroscopy: Modifications introduce new characteristic absorption bands. For example, the introduction of a hydroxyl group would result in a broad absorption band around 3200-3600 cm⁻¹, while a carbonyl group would show a sharp peak in the 1650-1750 cm⁻¹ region. The fundamental C-O stretching vibrations associated with the ether linkage are also sensitive to the substitution pattern on the ring.
Intermolecular interactions, such as weak C-H···O and C-H···π bonds, have been identified in anisole derivatives and influence their liquid-state structure. researchgate.net Structural modifications, particularly to the alkyl chain or by adding substituents that can act as hydrogen bond donors or acceptors, can alter these noncovalent interactions, thereby affecting the bulk properties of the material. acs.org
Comparative Studies with Related Anisole Derivatives (e.g., Anisole, p-octyl-; Anisole, o-pentyl-)
Comparative studies between o-octyl anisole and its isomers or homologues are essential for understanding structure-property relationships. Key comparators include the para-isomer (p-octyl anisole) and shorter-chain analogues like o-pentyl anisole.
Isomeric Comparison: o-Octyl Anisole vs. p-Octyl Anisole The position of the alkyl group on the aromatic ring has a profound effect on the molecule's physical and chemical properties.
Steric Hindrance: The primary difference is the steric bulk around the methoxy group. In o-octyl anisole, the adjacent octyl group creates significant steric hindrance. This can impede reactions involving the methoxy group or the ortho-positions. In contrast, p-octyl anisole has a more accessible methoxy group.
Reactivity: In electrophilic aromatic substitution reactions like Friedel-Crafts acylation, the methoxy group is a strong ortho-, para-director. blogspot.comtamu.edu For anisole itself, this leads to a mixture of products. In p-octyl anisole, the para position is blocked, directing incoming electrophiles to the ortho positions (adjacent to the methoxy group). In o-octyl anisole, the directing influence of the methoxy and alkyl groups, combined with steric factors, leads to a more complex product distribution, often favoring substitution at the para-position relative to the methoxy group.
Physical Properties: The symmetry of the para-isomer allows for more efficient packing in a crystal lattice, which generally results in a higher melting point compared to the less symmetrical ortho-isomer.
Homologous Comparison: o-Octyl Anisole vs. o-Pentyl Anisole Comparing molecules with different alkyl chain lengths reveals the influence of van der Waals forces and lipophilicity.
Physical Properties: As the alkyl chain length increases from pentyl to octyl, properties like boiling point, viscosity, and hydrophobicity increase due to stronger intermolecular van der Waals interactions. Diffusion coefficients, conversely, tend to decrease with higher molecular weight.
Spectroscopic Data: While the core spectroscopic features of the aromatic ring and methoxy group remain similar, the signals corresponding to the alkyl chain will differ in their integration and, to a lesser extent, chemical shifts in NMR spectra.
The following table summarizes key comparative aspects:
| Feature | o-Octyl Anisole | p-Octyl Anisole | o-Pentyl Anisole |
| Isomer Type | Ortho-substituted | Para-substituted | Ortho-substituted |
| Steric Hindrance | High around methoxy group | Low around methoxy group | Moderate around methoxy group |
| Symmetry | Low | High | Low |
| Expected Melting Point | Lower than para-isomer | Higher than ortho-isomer | Lower than o-octyl anisole |
| Expected Boiling Point | High | Similar to ortho-isomer | Lower than o-octyl anisole |
| Reactivity (Electrophilic) | Complex regioselectivity | Primarily ortho-directing | Complex regioselectivity |
Synthetic Strategies for Novel O-Octyl Anisole Analogues and Related Aryl Ethers
The synthesis of novel analogues of o-octyl anisole and other long-chain alkyl aryl ethers relies on a few cornerstone strategies in organic chemistry. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Conclusion and Future Research Directions
Synthesis of Key Findings and Identification of Research Gaps in O-Octyl Anisole (B1667542) Chemistry
The chemical compound 1-methoxy-2-octylbenzene, commonly known as o-octyl anisole, is an aromatic ether. Structurally, it consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group and an octyl group at the ortho position. nih.gov While its existence and basic identifiers are documented, a comprehensive review of available literature reveals that dedicated research on this specific isomer is sparse. The majority of available data is computational rather than experimental, highlighting significant gaps in our understanding of its chemistry.
Key Findings:
Synthesis: The synthesis of octylanisoles can be achieved through the liquid-phase alkylation of anisole with olefins such as 1-octene (B94956), often using acid catalysts like niobium phosphate. scielo.brresearchgate.net These reactions typically yield a mixture of isomers, and the selective synthesis of the ortho-isomer remains a challenge. scielo.bracs.org General methods for anisole synthesis, such as the Williamson ether synthesis, are well-established for simpler analogues but specific, high-yield procedures for o-octyl anisole are not prominently documented. youtube.comsit.edu.cn
Chemical Properties: The fundamental chemical and physical properties are primarily available through computational models. nih.gov For instance, its molecular formula is C15H24O with a corresponding molecular weight of approximately 220.35 g/mol . nih.gov Spectroscopic data, including mass spectrometry (GC-MS) and infrared (IR) spectra, are available in databases, which are crucial for its identification. nih.gov However, experimental data on key physical properties like boiling point, melting point, and density are not readily available. chemsynthesis.com
Applications: O-octyl anisole is noted as a compound used in the synthesis of other organic molecules. justdial.com Generally, anisole and its derivatives serve as intermediates in the production of pharmaceuticals, fragrances, and agrochemicals. justdial.comalibaba.com However, specific applications leveraging the unique properties imparted by the ortho-octyl group are not well-defined in scientific literature.
Identified Research Gaps:
Selective Synthesis: There is a lack of optimized and selective synthetic routes that exclusively or predominantly yield the o-octyl anisole isomer. Existing alkylation methods often result in mixtures of ortho-, meta-, and para-isomers, necessitating complex separation processes. scielo.bracs.org
Experimental Data: A significant gap exists in the experimental validation of its physical and chemical properties. Most data points, such as partition coefficients and topological polar surface area, are computationally derived. nih.gov Experimental determination of properties like boiling point, vapor pressure, and viscosity is needed for practical applications in chemical engineering and materials science.
Reactivity Studies: The specific reactivity of o-octyl anisole has not been thoroughly investigated. While the general electrophilic substitution reactions of anisole (e.g., nitration, bromination) are known to be directed by the methoxy group to the ortho and para positions, the steric hindrance from the bulky ortho-octyl group would significantly influence the regioselectivity and kinetics of these reactions. youtube.comresearchgate.net No detailed mechanistic or kinetic studies are available for this specific compound.
Material and Functional Properties: The potential of o-octyl anisole as a functional material has not been explored. For example, its properties as a high-boiling-point solvent, a plasticizer, or a component in lubricant or cosmetic formulations are unknown.
Emerging Methodologies and Interdisciplinary Approaches for Advanced Research on O-Octyl Anisole
To address the existing knowledge gaps, future research on o-octyl anisole can benefit from the integration of modern synthetic methodologies, advanced analytical techniques, and interdisciplinary collaborations.
Emerging Methodologies:
Advanced Synthesis and Catalysis: Modern catalytic methods could provide pathways for highly selective synthesis. Transition-metal-catalyzed C-H activation and functionalization represent a powerful strategy for the direct and regioselective installation of the octyl group onto the anisole ring, potentially bypassing the issue of isomer mixtures seen in classical Friedel-Crafts alkylations. acs.orgacs.org
Computational Chemistry: Ab initio and Density Functional Theory (DFT) calculations can be employed to predict reaction outcomes and understand electronic properties. researchgate.netscipublications.com These computational tools can model the transition states of reactions, explain the steric and electronic effects of the ortho-octyl group on reactivity, and predict spectroscopic signatures (NMR, IR) to aid in experimental characterization. researchgate.net
High-Throughput Analysis: The analysis of complex reaction mixtures from synthesis can be streamlined using advanced chromatographic techniques. The coupling of two-dimensional gas chromatography with mass spectrometry (2D GC-MS) offers superior separation and identification capabilities for isomeric compounds compared to conventional methods. acs.org
Interdisciplinary Approaches:
Materials Science: The long alkyl chain and aromatic core of o-octyl anisole suggest potential applications in materials science. Research could explore its use as a non-volatile, "green" processing solvent or additive for organic electronics, such as semiconducting polymers, where anisole itself is sometimes used. rsc.orgnih.gov Its properties as a liquid crystal or as a component in self-assembling systems could also be investigated.
Chemical Engineering: For potential industrial-scale production, process design and optimization are crucial. Studies focusing on sustainable chemical processing, such as the use of dividing wall columns (DWC) for efficient separation of isomers or the development of continuous flow reactor systems, could enhance the economic and environmental viability of o-octyl anisole synthesis. researchgate.net
Environmental Chemistry: An interdisciplinary study involving environmental science could investigate the biodegradability and environmental fate of o-octyl anisole. Understanding its behavior in ecosystems is essential if it is to be considered for larger-scale applications. inl.gov
Table of Computed Properties for Anisole, o-octyl- Data sourced from PubChem and computed by various models. nih.gov
| Property | Value | Computational Model |
| Molecular Weight | 220.35 g/mol | PubChem 2.2 |
| XLogP3 | 6.4 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 8 | Cactvs 3.4.8.18 |
| Exact Mass | 220.182715385 Da | PubChem 2.2 |
| Topological Polar Surface Area | 9.2 Ų | Cactvs 3.4.8.18 |
| Heavy Atom Count | 16 | PubChem |
| Complexity | 156 | Cactvs 3.4.8.18 |
Q & A
Basic: What spectroscopic techniques are appropriate for characterizing o-octyl-anisole's molecular structure?
To confirm molecular structure, researchers should employ:
- FT-IR spectroscopy to identify functional groups (e.g., methoxy and alkyl chain vibrations).
- ¹H and ¹³C NMR for detailed structural elucidation, focusing on aromatic proton integration and alkyl chain splitting patterns.
- Mass spectrometry (MS) to determine molecular weight and fragmentation patterns.
Cross-referencing spectral data with computational predictions (e.g., density functional theory) enhances reliability. Experimental protocols must detail instrument parameters and calibration standards for reproducibility .
Basic: How can researchers determine the purity of o-octyl-anisole in synthetic samples?
Purity assessment requires:
- High-performance liquid chromatography (HPLC) with a C18 reverse-phase column, using UV detection at 270 nm (optimized for aromatic absorption).
- Gas chromatography-mass spectrometry (GC-MS) for volatile impurities.
- ¹H NMR integration ratios to quantify residual solvents or byproducts.
Documentation should include retention times, baseline resolution criteria, and internal standards .
Basic: What are standard protocols for assessing o-octyl-anisole's stability under various storage conditions?
Stability studies should follow ICH guidelines :
- Accelerated testing (40°C/75% RH for 6 months) to simulate long-term storage.
- HPLC monitoring of degradation products (e.g., demethylation or oxidation byproducts).
- UV-Vis spectroscopy to track absorbance changes indicative of structural alterations.
Controlled experiments must specify container materials and headspace conditions to avoid confounding variables .
Advanced: How should researchers address discrepancies in melting point data across studies?
Contradictory melting points may arise from:
- Purity variations : Use differential scanning calorimetry (DSC) to detect impurities affecting phase transitions.
- Polymorphism : Conduct X-ray crystallography to identify crystalline forms.
- Methodological differences : Standardize heating rates and sample preparation (e.g., recrystallization solvents).
Peer-reviewed studies should transparently report calibration methods and replicate measurements .
Advanced: What computational methods predict o-octyl-anisole's reactivity in electrophilic substitution reactions?
Mechanistic insights can be gained via:
- Density functional theory (DFT) to calculate activation energies and transition states for substituent interactions.
- Molecular orbital analysis (e.g., HOMO-LUMO gaps) to predict regioselectivity.
- Solvent effect modeling using polarizable continuum models (PCM).
Results must be validated against experimental kinetic data (e.g., Hammett plots) .
Advanced: How to resolve conflicting NMR spectral interpretations of o-octyl-anisole's regiochemistry?
Ambiguities in NMR assignments require:
- 2D NMR techniques (e.g., COSY, NOESY) to confirm proton-proton correlations.
- Isotopic labeling (e.g., ¹³C-enriched samples) to trace carbon environments.
- Comparative analysis with structurally analogous compounds (e.g., meta-substituted anisoles).
Peer review should emphasize raw data transparency and spectral deconvolution methods .
Basic: What are effective strategies for isolating o-octyl-anisole from complex reaction mixtures?
Isolation methods include:
- Column chromatography using silica gel with gradient elution (hexane/ethyl acetate).
- Distillation under reduced pressure to separate high-boiling-point impurities.
- Liquid-liquid extraction with dichloromethane to partition hydrophobic products.
Documentation must specify solvent ratios, Rf values, and purity thresholds for collected fractions .
Advanced: How to design kinetic studies for o-octyl-anisole's UV-induced degradation?
Kinetic experiments should:
- Vary UV intensity and wavelength (e.g., 254 nm vs. 365 nm) to study photolytic pathways.
- Quantify degradation products via LC-MS and monitor rate constants using pseudo-first-order models.
- Control for oxygen and humidity to isolate environmental effects.
Statistical analysis (e.g., ANOVA) ensures robustness in rate comparisons .
Basic: What are key considerations when designing a reaction pathway for o-octyl-anisole synthesis?
Optimization requires:
- Catalyst screening (e.g., Lewis acids for Friedel-Crafts alkylation).
- Solvent selection (e.g., dichloroethane for high dielectric constant).
- Protecting groups for the methoxy moiety to prevent side reactions.
Pilot studies should compare yields and purity under varied conditions .
Advanced: How to analyze contradictory data in o-octyl-anisole's solvent-dependent solubility profiles?
Contradictions may stem from:
- Measurement techniques : Compare gravimetric vs. spectrophotometric methods.
- Temperature control : Use jacketed cells to maintain ±0.1°C accuracy.
- Solvent purity : Characterize solvents via Karl Fischer titration for water content.
Meta-analyses should evaluate publication biases and methodological heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
